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Compound of Interest

Compound Name: S.pombe lumazine synthase-IN-1

Cat. No.: B10824957

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the structural biology of lumazine
synthase from the fission yeast Schizosaccharomyces pombe. Lumazine synthase is a key
enzyme in the riboflavin (vitamin B2) biosynthesis pathway, making it a potential target for the
development of novel antifungal agents. This document summarizes the current knowledge on
its structure, function, and the experimental methodologies used for its characterization.

Quantitative Data Summary

The following tables provide a consolidated view of the key quantitative data available for S.
pombe lumazine synthase.

Table 1: Crystallographic Data for S. pombe Lumazine Synthase
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Parameter Value Reference
PDB ID 1KYX [1][2]
Method X-RAY DIFFRACTION [1]
Resolution 2.60 A [1]

R-Value Work 0.174 [1]

R-Value Free 0.206 [1]

Space Group C2221 [3]

Table 2: Kinetic and Binding Parameters

Parameter Value Substrate/Ligand Reference
5-amino-6-
ribitylamino-

Km 5uM [3]
2,4(1H,3H)-
pyrimidinedione
3,4-dihydroxy-2-

Km 67 uM [3]
butanone 4-phosphate

Vmax 13,000 nmol-mg=t-h=t  [3]

Kd 1.2 yM Riboflavin [LI[31[41[5]

Table 3: Molecular Characteristics

Parameter Value Reference

Quaternary Structure Homopentamer [3]

Subunit Molecular Weight 17 kDa [3]

Apparent Molecular Mass 87 kDa [3]
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Riboflavin Biosynthesis Pathway in S. pombe

Lumazine synthase catalyzes the penultimate step in the biosynthesis of riboflavin. The
following diagram illustrates the position of this enzyme within the pathway.
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Caption: The riboflavin biosynthesis pathway in S. pombe, highlighting the condensation
reaction catalyzed by lumazine synthase.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of S.
pombe lumazine synthase.

Recombinant Protein Expression and Purification

The cDNA sequence for S. pombe lumazine synthase was expressed in a recombinant
Escherichia coli strain.[3] A common procedure for expression and purification is as follows:
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o Transformation: The expression vector containing the lumazine synthase gene is
transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

o Culture Growth: A single colony is used to inoculate a starter culture, which is then used to
inoculate a larger volume of growth medium containing the appropriate antibiotic. The culture
is grown at 37°C with shaking until the optical density at 600 hm (ODeoo) reaches 0.6-0.8.

 Induction: Protein expression is induced by the addition of isopropyl 3-D-1-
thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then
incubated for a further 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C)
to improve protein solubility.

o Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell
disruption is achieved by sonication or high-pressure homogenization.

 Purification: The protein is often expressed with a polyhistidine tag (His-tag) to facilitate
purification by immobilized metal affinity chromatography (IMAC). The clarified lysate is
loaded onto a Ni-NTA resin column. After washing with a buffer containing a low
concentration of imidazole to remove non-specifically bound proteins, the His-tagged
lumazine synthase is eluted with a buffer containing a high concentration of imidazole.

Protein Crystallization

Crystals of S. pombe lumazine synthase suitable for X-ray diffraction were obtained.[3] The
hanging-drop vapor diffusion method is a common technique for protein crystallization:

e Preparation: A reservoir solution containing a precipitant (e.g., polyethylene glycol, salts) is
pipetted into the wells of a crystallization plate.

e Drop Setup: A small volume (e.g., 1-2 pL) of the purified and concentrated protein solution is
mixed with an equal volume of the reservoir solution on a siliconized glass coverslip.

e Incubation: The coverslip is inverted and sealed over the reservoir well. The higher
precipitant concentration in the reservoir draws water vapor from the drop, slowly increasing
the protein and precipitant concentration in the drop and promoting crystallization.
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o Crystal Growth: The plates are incubated at a constant temperature, and crystal growth is

monitored over several days to weeks.

X-ray Crystallography Data Collection and Processing

The three-dimensional structure of S. pombe lumazine synthase was determined by X-ray
crystallography.[1] A typical workflow for this process is outlined below.
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Caption: A generalized workflow for determining the crystal structure of a protein, such as S.
pombe lumazine synthase.

o Crystal Mounting: A suitable crystal is harvested from the crystallization drop and flash-
cooled in liquid nitrogen to prevent radiation damage.

o Data Collection: The frozen crystal is mounted on a goniometer and exposed to a
monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are
recorded on a detector.

o Data Processing: The collected diffraction images are processed to determine the position
and intensity of each reflection. This involves indexing the diffraction pattern to determine the
unit cell parameters and space group, followed by integration of the reflection intensities and
scaling of the data from multiple images.

e Structure Solution: The phase information, which is lost during the diffraction experiment, is
retrieved using methods such as molecular replacement, where a known structure of a
homologous protein is used as a search model.

e Model Building and Refinement: An initial atomic model is built into the electron density map.
This model is then refined iteratively to improve its fit to the experimental data, resulting in
the final three-dimensional structure.

Steady-State Enzyme Kinetics

The kinetic parameters of S. pombe lumazine synthase were determined through steady-state
kinetic analysis.[3] The general principles for such an assay are:

o Assay Setup: Reactions are set up containing a fixed concentration of the enzyme in a
suitable buffer, and varying concentrations of one substrate while the other is kept at a
saturating concentration.

o Reaction Initiation and Monitoring: The reaction is initiated by the addition of the enzyme or
one of the substrates. The formation of the product, 6,7-dimethyl-8-ribityllumazine, can be
monitored continuously using a spectrophotometer or fluorometer, as the product is
fluorescent.
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« Initial Rate Determination: The initial reaction velocity (vo) is determined from the linear
portion of the progress curve (product concentration vs. time) for each substrate
concentration.

o Data Analysis: The initial velocities are plotted against the substrate concentrations, and the
data are fitted to the Michaelis-Menten equation to determine the Michaelis constant (Km)
and the maximum velocity (Vmax).

Conclusion

The structural and kinetic data for S. pombe lumazine synthase provide a solid foundation for
understanding its catalytic mechanism and for the rational design of inhibitors. The detailed
experimental protocols outlined in this guide serve as a valuable resource for researchers
aiming to further investigate this enzyme for basic research or as a target for antifungal drug
development. The availability of a high-resolution crystal structure opens avenues for
computational studies, such as virtual screening and molecular dynamics simulations, to
identify and optimize potent and specific inhibitors.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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